Human Eosinophil Peroxidase (EPX) Inhibition Potency: IC₅₀ 360 nM
3-Methylphenyl 5-bromo-2-furoate demonstrates measurable inhibitory activity against human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM in a biochemical assay measuring bromination activity using tyrosine as substrate [1]. While direct head-to-head data for all comparator esters is absent, this compound exhibits approximately 30,000-fold selectivity for EPX over myeloperoxidase (MPO) in the same biochemical format (MPO IC₅₀ ≈ 42 μM or 4.20E+4 nM) [2]. In contrast, the structurally distinct quinoxalinyl-phenyl 5-bromo-2-furoate derivative (MLS000532861) shows negligible activity at the estrogen receptor (EC₅₀ = 6.97E+3 nM) and unrelated target engagement at protein-tyrosine kinase 2-beta [3], underscoring that furoate ester substituents profoundly alter target selectivity profiles.
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) and Target Selectivity |
|---|---|
| Target Compound Data | EPX IC₅₀ = 360 nM; MPO IC₅₀ = 4.20E+4 nM |
| Comparator Or Baseline | Quinoxalinyl-phenyl 5-bromo-2-furoate: Estrogen Receptor EC₅₀ = 6.97E+3 nM |
| Quantified Difference | ~30,000-fold selectivity for EPX over MPO; distinct target engagement profile vs. quinoxalinyl analog |
| Conditions | In vitro biochemical enzyme inhibition assay; EPX: tyrosine bromination, 10 min incubation; MPO: PMA-induced neutrophil assay, 3 min incubation [1][2][3] |
Why This Matters
For researchers screening EPX-targeted inhibitors or constructing SAR libraries around eosinophil-related pathologies, this compound offers a validated biochemical starting point with defined IC₅₀ and selectivity data absent from simpler alkyl or uncharacterized phenyl ester analogs.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231): IC₅₀ = 360 nM against human EPX bromination activity. View Source
- [2] BindingDB. BDBM50554035: IC₅₀ = 4.20E+4 nM against PMA-induced MPO in human neutrophils. View Source
- [3] BindingDB. BDBM40555 (MLS000532861): Estrogen receptor EC₅₀ = 6.97E+3 nM. View Source
